molecular formula C5H13NS B6260348 3-(methylsulfanyl)butan-2-amine CAS No. 1314970-37-0

3-(methylsulfanyl)butan-2-amine

Cat. No.: B6260348
CAS No.: 1314970-37-0
M. Wt: 119.2
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Description

3-(methylsulfanyl)butan-2-amine is an organic compound with the molecular formula C5H13NS. It is characterized by the presence of a methylsulfanyl group attached to the butan-2-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)butan-2-amine can be achieved through several methods. One common approach involves the reaction of 2-butanone with methyl mercaptan in the presence of a suitable catalyst to form the intermediate 3-(methylsulfanyl)butan-2-one. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

3-(methylsulfanyl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)butan-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)butan-1-amine
  • 3,3-dimethyl-1-(methylsulfanyl)butan-2-amine

Uniqueness

3-(methylsulfanyl)butan-2-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

1314970-37-0

Molecular Formula

C5H13NS

Molecular Weight

119.2

Purity

95

Origin of Product

United States

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